molecular formula C21H19N3O6 B2875446 Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate CAS No. 863612-07-1

Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate

Cat. No.: B2875446
CAS No.: 863612-07-1
M. Wt: 409.398
InChI Key: BAIYRZKODASMRT-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with a 4-ethoxyphenyl group at position 3 and a methyl benzoate moiety at position 5 via an amide linkage.

Properties

IUPAC Name

methyl 4-[[1-(4-ethoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-3-30-16-10-8-15(9-11-16)24-19(26)17(12-22-21(24)28)18(25)23-14-6-4-13(5-7-14)20(27)29-2/h4-11,17H,3,12H2,1-2H3,(H,22,28)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKCMDXCHDMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrahydropyrimidine Derivatives with Aromatic Substituents

Table 1: Key Structural Features and Substituent Effects
Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate (Target) Tetrahydropyrimidine (2,4-dioxo) 4-Ethoxyphenyl (3), Methyl benzoate (5) High lipophilicity; potential enzyme inhibition
Methyl 4-((3-((2,4,6-trioxo-tetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl) benzoate Tetrahydropyrimidine (2,4,6-trioxo) Phenoxy-methyl (3), Trioxo core Enhanced hydrogen bonding; crystallographic stability
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Tetrahydropyrimidine (2,4-dioxo) 4-Fluorophenyl (3), Carboxylic acid (5) Strong binding affinity (ΔG = -8.7 kcal/mol); insecticidal candidate
Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate Tetrahydropyrimidine (2-sulfanylidene) 1,3-Benzodioxol-5-yl (4), Ethyl ester (5) Increased metabolic stability; sulfur-mediated reactivity

Key Observations :

  • Core Modifications : Replacement of 2,4-dioxo with 2-sulfanylidene (as in ) introduces thione reactivity, altering redox behavior and metal-binding capabilities.
  • Ester vs. Carboxylic Acid : The methyl benzoate ester in the target compound enhances membrane permeability compared to the carboxylic acid derivative in , which may favor oral bioavailability .

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